molecular formula C4H4IN3O B12356600 2-amino-5-iodo-5H-pyrimidin-4-one

2-amino-5-iodo-5H-pyrimidin-4-one

Katalognummer: B12356600
Molekulargewicht: 237.00 g/mol
InChI-Schlüssel: TVDAAYQJZACNOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-iodo-5H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C4H4IN3O It is a derivative of pyrimidine, characterized by the presence of an amino group at the 2-position and an iodine atom at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-iodo-5H-pyrimidin-4-one typically involves the iodination of 2-aminopyrimidine. One common method includes the reaction of 2-aminopyrimidine with iodine in the presence of an oxidizing agent such as periodic acid and a solvent like acetic acid. The reaction is carried out under reflux conditions at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-5-iodo-5H-pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.

Common Reagents and Conditions:

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the iodine atom.
  • Cyclization reactions produce fused heterocyclic compounds with potential biological activity.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-iodo-5H-pyrimidin-4-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-amino-5-iodo-5H-pyrimidin-4-one and its derivatives involves interaction with specific molecular targets. For instance, some derivatives act as inhibitors of enzymes such as protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compounds can modulate cellular processes like proliferation and apoptosis, making them potential therapeutic agents for cancer treatment .

Vergleich Mit ähnlichen Verbindungen

    2-Aminopyrimidin-4-one: Lacks the iodine atom but shares the core pyrimidine structure.

    5-Bromo-2-aminopyrimidin-4-one: Similar structure with a bromine atom instead of iodine.

Uniqueness: 2-Amino-5-iodo-5H-pyrimidin-4-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in medicinal chemistry .

Eigenschaften

Molekularformel

C4H4IN3O

Molekulargewicht

237.00 g/mol

IUPAC-Name

2-amino-5-iodo-5H-pyrimidin-4-one

InChI

InChI=1S/C4H4IN3O/c5-2-1-7-4(6)8-3(2)9/h1-2H,(H2,6,8,9)

InChI-Schlüssel

TVDAAYQJZACNOH-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=NC(=O)C1I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.